Tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate
Overview
Description
“Tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate” is a small organic molecule with a molecular weight of 292.38 . The IUPAC name for this compound is tert-butyl {4- [(2,2-dimethylpropanoyl)amino]-3-pyridinyl}acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H24N2O3/c1-15(2,3)14(20)18-12-7-8-17-10-11(12)9-13(19)21-16(4,5)6/h7-8,10H,9H2,1-6H3, (H,17,18,20) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Scientific Research Applications
Catalytic Activity in Acylation Chemistry
Tert-butyl acetate derivatives are utilized in catalytic activities, particularly in acylation chemistry. For instance, polymethacrylates containing a 4-amino-pyridyl derivative exhibit significant catalytic activity in acylation reactions. Kinetic studies reveal that certain polymers demonstrate superior performance due to the influence of neighboring groups in the catalytic cycle, a concept critical in the synthesis of tert-butyl acetate (Mennenga et al., 2015).
Role in Synthesis of Chiral Compounds
These compounds play a crucial role in the synthesis of chiral side chains for statins, highlighting their importance in the field of medicinal chemistry. An efficient synthesis method involving hydration, reaction with chloride compounds, and diastereoselective reduction has been developed for such derivatives, underscoring the compound's versatility in complex synthesis processes (Hyeong-Wook & Shin, 2008).
Mechanistic Studies in Catalysis
Investigations into the catalysis mechanisms, such as the acetylation of tert-butanol, shed light on the nucleophilic catalysis pathways involved. These studies are fundamental in understanding the reaction kinetics and the formation of products like tert-butylacetate, providing insights into the catalytic processes at a molecular level (Xu et al., 2005).
Polymerization and Pyrolysis Studies
Tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate derivatives are key in understanding pyrolysis processes and polymerization. Studies demonstrate the formation of significant products under specific conditions, aiding in the comprehension of chemical reactions at high temperatures and their industrial applications (Hill et al., 2009).
Deprotonation and Electrophilic Trapping
These compounds are also involved in chemical reactions such as deprotonation and subsequent trapping with electrophiles, leading to the formation of substituted pyridines. Such reactions are vital in the synthesis of complex molecules and have significant implications in synthetic chemistry (Bonnet et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 2-[4-(2,2-dimethylpropanoylamino)pyridin-3-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-15(2,3)14(20)18-12-7-8-17-10-11(12)9-13(19)21-16(4,5)6/h7-8,10H,9H2,1-6H3,(H,17,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNUIFBZGBDCFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=NC=C1)CC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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